molecular formula C12H16BrNOS B5286998 1-AZOCANYL(5-BROMO-2-THIENYL)METHANONE

1-AZOCANYL(5-BROMO-2-THIENYL)METHANONE

Cat. No.: B5286998
M. Wt: 302.23 g/mol
InChI Key: LNBMVSTYACZSFS-UHFFFAOYSA-N
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Description

1-Azocanyl(5-bromo-2-thienyl)methanone is a heterocyclic ketone featuring a thiophene ring substituted with a bromine atom at the 5-position and an azocanyl group (an eight-membered saturated ring containing one nitrogen atom) attached to the carbonyl carbon. The bromothienyl moiety contributes to its reactivity in cross-coupling reactions, while the azocanyl group may influence solubility and conformational flexibility .

Properties

IUPAC Name

azocan-1-yl-(5-bromothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNOS/c13-11-7-6-10(16-11)12(15)14-8-4-2-1-3-5-9-14/h6-7H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBMVSTYACZSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azocanyl(5-bromo-2-thienyl)methanone typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with azocane in the presence of a coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

1-Azocanyl(5-bromo-2-thienyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-Azocanyl(5-bromo-2-thienyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azocanyl(5-bromo-2-thienyl)methanone involves its interaction with specific molecular targets. The brominated thiophene ring can interact with enzymes and receptors, potentially inhibiting their activity. The azocane moiety may also play a role in modulating the compound’s biological effects. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

5-Bromo-3-methyl-2(5H)-furanone

  • Structure: A brominated furanone with a methyl substituent.
  • Synthesis : Prepared via radical bromination using N-bromosuccinimide (NBS) and 2,2′-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride, yielding 90% product .
  • The azocanyl group introduces a larger, flexible substituent compared to the methyl group in the furanone, which may affect crystallization and intermolecular interactions.

2-Bromo-5-nitro-2'-hydroxy-5'-methylbenzophenone

  • Structure: A brominated benzophenone with nitro and methyl substituents.
  • Reactivity : Undergoes alkali-mediated cyclization to form xanthone derivatives, highlighting the influence of bromine and nitro groups on intramolecular reactions .
  • Key Differences: The nitro group in this benzophenone derivative is a strong electron-withdrawing group, contrasting with the electron-donating thiophene in 1-azocanyl(5-bromo-2-thienyl)methanone. This difference would significantly alter redox behavior and catalytic activity. The azocanyl group’s nitrogen may participate in hydrogen bonding or coordination chemistry, unlike the inert methyl group in the benzophenone analog.

Physicochemical Properties

Property This compound (Inferred) 5-Bromo-3-methyl-2(5H)-furanone 2-Bromo-5-nitrobenzophenone Derivative
Molecular Weight ~300 g/mol (estimated) 195.03 g/mol 354.16 g/mol (estimated)
Melting Point Not reported Not reported 151–152°C
Synthetic Yield Not reported 90% Not reported
Key Functional Groups Bromothienyl, azocanyl, ketone Bromofuranone, methyl Bromobenzophenone, nitro, hydroxy

Spectroscopic Characterization

  • NMR Trends: The 5-bromo-2-thienyl group in the target compound is expected to show deshielded proton signals (δ 7.0–7.5 ppm for thiophene protons), similar to the furanone’s protons (δ 6.5–7.0 ppm) . The azocanyl group’s protons would likely resonate in the δ 1.5–3.0 ppm range due to the saturated ring’s shielding effects.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z ~300 (M+H⁺), analogous to the furanone’s HRMS data (reported in Supplementary Data Sheet 1 of ).

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